(2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazepane intermediates separately, followed by their coupling to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of cell death. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylfuran-3-yl)(furan-2-yl)methanone: A simpler compound with similar furan-based structure.
(2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone: Another derivative with additional functional groups.
Uniqueness
(2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is unique due to the presence of both furan and thiazepane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of applications and interactions compared to simpler furan derivatives.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-10-13(12(2)20-11)16(18)17-6-5-15(21-9-7-17)14-4-3-8-19-14/h3-4,8,10,15H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEBJFWERBJPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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